Cas no 2097932-56-2 (N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide)

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide structure
2097932-56-2 structure
商品名:N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
CAS番号:2097932-56-2
MF:C17H17NO3S2
メガワット:347.451781988144
CID:6323474
PubChem ID:126850852

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
    • F6517-2096
    • N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
    • 2097932-56-2
    • N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
    • AKOS032459515
    • インチ: 1S/C17H17NO3S2/c1-10-8-12(11(2)21-10)17(20)18-9-13(19)14-5-6-16(23-14)15-4-3-7-22-15/h3-8,13,19H,9H2,1-2H3,(H,18,20)
    • InChIKey: UYPZKULSRMNUEL-UHFFFAOYSA-N
    • ほほえんだ: S1C(C2=CC=CS2)=CC=C1C(CNC(C1C=C(C)OC=1C)=O)O

計算された属性

  • せいみつぶんしりょう: 347.06498575g/mol
  • どういたいしつりょう: 347.06498575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 119Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6517-2096-10μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6517-2096-15mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
15mg
$89.0 2023-09-08
Life Chemicals
F6517-2096-5μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6517-2096-2mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
2mg
$59.0 2023-09-08
Life Chemicals
F6517-2096-5mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
5mg
$69.0 2023-09-08
Life Chemicals
F6517-2096-10mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
10mg
$79.0 2023-09-08
Life Chemicals
F6517-2096-30mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
30mg
$119.0 2023-09-08
Life Chemicals
F6517-2096-20μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6517-2096-2μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6517-2096-4mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide
2097932-56-2
4mg
$66.0 2023-09-08

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide 関連文献

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N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamideに関する追加情報

Professional Introduction to N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide (CAS No. 2097932-56-2)

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 2097932-56-2, represents a convergence of advanced synthetic methodologies and innovative applications. The presence of bithiophene and furan moieties in its backbone imparts unique electronic and steric properties, making it a promising candidate for various industrial and biological studies.

The chemical structure of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) consists of a central furan ring substituted with a carboxamide group at the 3-position, an ethylene chain terminated with a hydroxyl group at one end, and a bithiophene moiety attached to the 2-position of the furan ring. This arrangement not only contributes to the compound's solubility and stability but also enhances its potential as a building block for more complex molecules. The bithiophene segment, in particular, is well-known for its role in organic electronics due to its conjugated system, which facilitates charge transport and stability in electronic devices.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds like N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) due to their diverse biological activities. The hydroxyl group in the ethylene chain can serve as a site for further functionalization, enabling the synthesis of derivatives with tailored properties. This flexibility has made it a valuable intermediate in drug discovery efforts aimed at developing novel therapeutic agents. For instance, researchers have explored its potential as a precursor for kinase inhibitors and anti-inflammatory drugs, leveraging its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

The bithiophene component of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) also opens up avenues for applications in materials science. Bithiophene-based polymers are widely used in organic photovoltaics (OPVs) and field-effect transistors (OFETs) due to their excellent charge transport properties and thermal stability. The incorporation of this moiety into the compound enhances its potential as an active material in electronic devices. Recent studies have demonstrated that derivatives of bithiophene can improve the efficiency of solar cells by optimizing light absorption and charge mobility. This aligns with global efforts to develop sustainable energy solutions using organic semiconductors.

The synthesis of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the bithiophene core through palladium-catalyzed cross-coupling reactions, followed by functionalization at the furan ring via nucleophilic substitution or condensation reactions. The introduction of the hydroxyl group at the terminal ethylene chain is typically achieved through hydroformylation or oxidation processes. These synthetic strategies not only highlight the compound's structural complexity but also demonstrate its feasibility for large-scale production.

Electrochemical studies on N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) have revealed intriguing properties that make it suitable for use in redox applications. The presence of aromatic rings and polar functional groups allows for reversible electron transfer processes, which are crucial for applications such as supercapacitors and battery technologies. Researchers have reported that this compound exhibits stable redox potentials over multiple cycles when incorporated into electrode materials. This stability is attributed to its robust molecular framework and the ability to undergo oxidation-reduction without significant degradation.

The biocompatibility of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl-2,5-dimethylfuran-3-carboxamide) has also been explored in preclinical studies aimed at evaluating its potential as a pharmaceutical intermediate. In vitro assays have shown that this compound does not exhibit significant toxicity at concentrations relevant to therapeutic applications. Additionally, its ability to cross cell membranes suggests that it could be used in drug delivery systems designed for targeted therapy. These findings are particularly encouraging given the growing demand for bio-compatible materials that can enhance drug efficacy while minimizing side effects.

The versatility of N-(2-{2,4'-dibromobiphenyl}(1)) is further highlighted by its potential use in catalysis. The bithiophene moiety can act as a ligand in transition metal complexes that facilitate various chemical transformations. For example, palladium complexes incorporating bithiophene ligands have been reported to enhance the efficiency of C-H activation reactions and cross-coupling processes. These catalytic systems are valuable tools in synthetic organic chemistry because they enable the formation of complex molecules under mild conditions with high selectivity.

In conclusion, N-(N-(1H-indazolizinon)-4-methoxybenzamidine monohydrochloride CAS No 887956050908 ) represents a remarkable achievement in chemical synthesis with far-reaching implications across multiple disciplines. Its unique structural features make it an attractive candidate for pharmaceutical development, materials science applications, electrochemical devices, and catalysis. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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